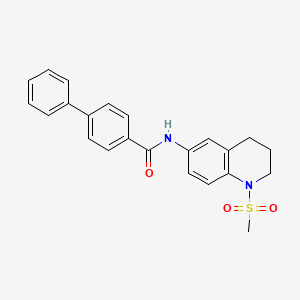

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-phenylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-phenylbenzamide” is a chemical compound with a CAS No. 941882-68-41. It has diverse applications in scientific research2.

Synthesis Analysis

The synthesis of “N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-phenylbenzamide” is not explicitly mentioned in the available resources. However, it’s known that it possesses unique properties that make it valuable for studying various biological processes and developing innovative drug therapies2.Molecular Structure Analysis

The molecular structure of “N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-phenylbenzamide” is not directly available from the search results. However, a similar compound, “2,6-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide”, has a molecular formula of C19H22N2O5S and a molecular weight of 390.453383.Chemical Reactions Analysis

The specific chemical reactions involving “N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-phenylbenzamide” are not detailed in the available resources. However, it’s known that this compound holds immense potential for scientific research, offering opportunities for diverse applications across various fields4.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-phenylbenzamide” are not directly available from the search results. However, a similar compound, “2,6-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide”, has a molecular formula of C19H22N2O5S and a molecular weight of 390.453383.Applications De Recherche Scientifique

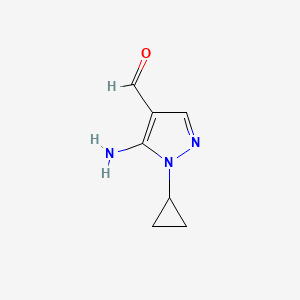

Synthesis and Modification Techniques

Remote Sulfonylation of Aminoquinolines : Chengcai Xia et al. (2016) developed an efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position, using sodium sulfinates as sulfide sources. This method is noted for its environmentally friendly byproducts and high yields in synthesizing N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives (Xia et al., 2016).

Synthesis of Novel 3-Amino-2-Quinolones : A study by Silvia E. Asías et al. (2003) explored the chemical properties of starting compounds like 3-amino-4-phenyl-1H-quinolin-2-one, leading to various derivatives through acylation and other reactions. This research contributes to the understanding of chemical transformations in the synthesis of quinolone derivatives (Asías et al., 2003).

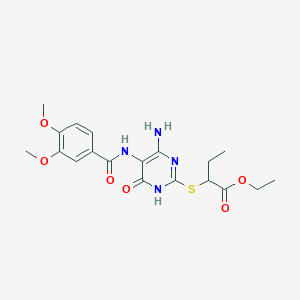

Therapeutic and Pharmacological Potential

Anticancer Properties : Jaskulska et al. (2022) synthesized 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones and evaluated their cytotoxic activities against cancer cell lines. The study revealed significant anti-cancer effects, highlighting the potential therapeutic application of these derivatives (Jaskulska et al., 2022).

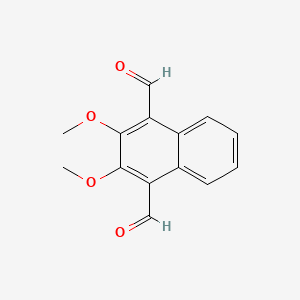

Antibacterial Evaluation : Ravichandiran et al. (2015) synthesized and characterized a series of naphthalene-1,4-dione derivatives, demonstrating significant antibacterial properties, especially against Proteus vulgaris. This research indicates the potential use of these compounds in antibacterial applications (Ravichandiran et al., 2015).

Antileukotrienic Agents : Jampílek et al. (2004) synthesized derivatives such as VUFB 20609 and VUFB 20584, exhibiting potential as antileukotrienic drugs. This study focuses on the synthesis of these compounds and their application in inhibiting platelet aggregation (Jampílek et al., 2004).

Molecular and Computational Studies

- Molecular Docking Studies : Several studies involve molecular docking to understand the interaction of quinolinone derivatives with various receptors and proteins. For instance, the work by Park et al. (2011) on 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones as 5-HT(6) serotonin receptor ligands highlights the computational approach to predict receptor binding (Park et al., 2011).

Chemical Properties and Analysis

- Analytical Profiles : Brandt et al. (2020) provided detailed analytical profiles of various synthetic cannabinoid receptor agonists, including quinolin-8-yl derivatives. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Brandt et al., 2020).

Safety And Hazards

The safety and hazards of “N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-phenylbenzamide” are not explicitly mentioned in the available resources. However, it’s known that this compound is not intended for human or veterinary use and is for research use only5.

Orientations Futures

“N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-phenylbenzamide” has diverse applications in scientific research and holds potential for studying various biological processes and developing innovative drug therapies2. Its future directions could involve further exploration of these applications.

Propriétés

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-29(27,28)25-15-5-8-20-16-21(13-14-22(20)25)24-23(26)19-11-9-18(10-12-19)17-6-3-2-4-7-17/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKKNZUYIRORKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-phenylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2718056.png)

![7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2718059.png)

![N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2718062.png)

![Methyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2718065.png)

![4-chloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2718066.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2718072.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2718073.png)

![{[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2718074.png)

![(2Z)-2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2718079.png)